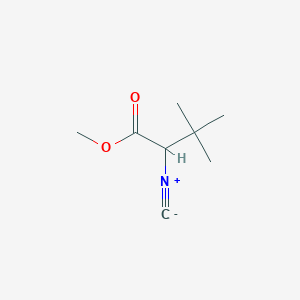
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide
Übersicht
Beschreibung
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, there are general methods for synthesizing similar compounds. For example, the synthesis of “2-(4-fluorophenyl)thiophene” involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent4.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry methods5. However, specific structural information for your compound was not found.
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and functional groups. For similar compounds, reactions could involve processes like Suzuki–Miyaura coupling6 or the Hell–Volhard–Zelinsky reaction7.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For “4-Fluorophenacyl bromide”, it has a molecular formula of CHBrFO and an average mass of 217.035 Da3.Wissenschaftliche Forschungsanwendungen
Fluorescent Derivatives Synthesis
One application area for related compounds involves the synthesis of fluorescent derivatives for analytical purposes. For instance, derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines were synthesized in high yields, demonstrating the utility of related chemical structures in developing fluorescent dyes with large Stokes shifts, useful for probing biological and chemical systems due to their pronounced green fluorescence from an intramolecular proton transfer in the excited state (ESIPT) (Sandra Rihn et al., 2012).
Environmental and Biological Sensing
A ratiometric fluorescent probe designed for the detection of hydrazine (N2H4) utilizes structural elements similar to the compound of interest, demonstrating the potential for environmental and biological applications. This study highlights the design of molecules for sensing applications based on intramolecular charge transfer (ICT) pathways, showcasing the relevance of such compounds in detecting environmental pollutants and biological analytes (Meiqing Zhu et al., 2019).
Nonlinear Optics Materials
Research on 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and related compounds highlights their application in the development of materials for nonlinear optics (NLO). The study of their crystal structures and packing provides insights into how such compounds can contribute to the field of NLO through their unique structural properties, indicating potential uses of related compounds in optical and photonic technologies (R. Boese et al., 2002).
Analytical Chemistry
Compounds similar to "2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide" have been utilized as derivatizing agents in analytical chemistry. An example is the conversion of commercially-available compounds to provide new electrophoric derivatizing reagents for gas chromatography electron capture mass spectrometry (GC-EC-MS), illustrating the utility of these compounds in enhancing analytical techniques (V. Murugaiah et al., 2006).
Safety And Hazards
The safety and hazards of a compound depend on its specific properties. For example, “4-Fluorophenacyl bromide” is considered a combustible liquid that causes severe skin burns and eye damage8.
Zukünftige Richtungen
The future directions for research on your compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety9.
Please note that this information is based on related compounds and general chemical principles, and may not apply directly to your specific compound. For accurate information, more specific studies on “2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide” would be needed.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-4,4-dimethylmorpholin-4-ium-2-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FNO2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHAAWFOAAKRNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)F)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381714 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide | |
CAS RN |
849060-64-6 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)



![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)


![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)




